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Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzaldehyde

Cat. No.: B112791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties,

and biological significance of 3-Methoxy-2-methylbenzaldehyde. This aromatic aldehyde has

garnered attention as a key intermediate in the synthesis of novel benzosuberenone-based

tubulin polymerization inhibitors, a class of compounds with potential applications in oncology.

This document details a plausible synthetic route, summarizes key chemical and physical data,

and explores the mechanistic role of its derivatives in cancer therapeutics.

Introduction
3-Methoxy-2-methylbenzaldehyde is a substituted aromatic aldehyde with the chemical

formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . While the specific discovery of this

compound is not widely documented, its significance has emerged through its use as a crucial

building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of

benzosuberenone analogues that exhibit potent inhibitory effects on tubulin polymerization, a

validated target in cancer therapy.[1][2] The structural features of 3-Methoxy-2-
methylbenzaldehyde, particularly the methoxy and methyl substitutions on the benzene ring,

are critical for the biological activity of the resulting therapeutic agents.
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A summary of the key physicochemical properties of 3-Methoxy-2-methylbenzaldehyde is

presented in the table below.

Property Value Reference

CAS Number 56724-03-9 [1]

Molecular Formula C₉H₁₀O₂ [3]

Molecular Weight 150.17 g/mol [3]

Appearance
Not explicitly stated, likely a

liquid or low-melting solid

Boiling Point Not available

Melting Point Not available

Solubility
Not explicitly stated, likely

soluble in organic solvents

Synthesis of 3-Methoxy-2-methylbenzaldehyde
While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-2-
methylbenzaldehyde is not readily available in the searched literature, a plausible and

efficient synthetic route can be adapted from the well-documented synthesis of the closely

related compound, 3-methoxy-4-methylbenzaldehyde.[1] This proposed multi-step synthesis

starts from a readily available substituted nitrobenzene.

Proposed Synthetic Pathway
The proposed synthesis involves a three-step process:

Reduction of the Nitro Group: Reduction of a suitable starting material, 2-methyl-3-

nitroanisole, to form 2-methyl-3-methoxyaniline.

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a

diazonium salt intermediate to yield 3-hydroxy-2-methylanisole.
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Formylation: Introduction of the aldehyde group to the aromatic ring to produce the final

product, 3-Methoxy-2-methylbenzaldehyde.

A schematic of this proposed synthetic workflow is presented below.

2-Methyl-3-nitroanisole Reduction
(e.g., SnCl2, HCl) 2-Methyl-3-methoxyaniline Diazotization & Hydrolysis

(NaNO2, H2SO4 then H2O, heat) 3-Hydroxy-2-methylanisole Formylation
(e.g., Vilsmeier-Haack or Duff reaction) 3-Methoxy-2-methylbenzaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 3-Methoxy-2-methylbenzaldehyde.

Detailed Experimental Protocol (Adapted from a similar
synthesis)
The following protocol is adapted from the synthesis of 3-methoxy-4-methylbenzaldehyde and

should be optimized for the synthesis of the target compound.[1]

Step 1: Reduction of 2-Methyl-3-nitroanisole

To a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid,

add 2-methyl-3-nitroanisole at once.

The reaction is highly exothermic; cool the mixture with an ice bath to maintain the

temperature between 0-5°C once it reaches 100°C.

The resulting precipitate (stannic complex of 2-methyl-3-methoxyaniline) is filtered and used

in the next step without further purification.

Step 2: Diazotization and Hydrolysis

Suspend the stannic complex in concentrated hydrochloric acid.

Add a solution of sodium nitrite (NaNO₂) in water dropwise at 4-5°C over 50 minutes.

Stir the mixture at the same temperature for 2 hours.
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Filter the resulting pale yellow precipitate (diazonium salt).

Add the solid diazonium salt in portions to refluxing water over 30 minutes.

After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane

(DCM).

Concentrate the DCM extracts to obtain the crude 3-hydroxy-2-methylanisole, which can be

purified by silica gel chromatography.

Step 3: Formylation (Vilsmeier-Haack Reaction - Example)

To a cooled (0 °C) solution of 3-hydroxy-2-methylanisole in anhydrous N,N-

dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for

several hours.

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield 3-Methoxy-2-
methylbenzaldehyde.

Spectroscopic Data (Reference Data for Similar
Compounds)
While specific spectroscopic data for 3-Methoxy-2-methylbenzaldehyde is not available in the

searched literature, the following tables provide reference data for the closely related

compound, 3-methoxybenzaldehyde. This information can be used as a guide for the

characterization of the target molecule.

Table 1: ¹H NMR Data for 3-Methoxybenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.98 s 1H -CHO

7.51 d 2H Ar-H

7.41 s 1H Ar-H

7.28 m 1H Ar-H

3.82 s 3H -OCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 3-Methoxybenzaldehyde

Chemical Shift (δ) ppm Assignment

193.0 C=O

159.8 Ar-C-O

137.6 Ar-C

130.3 Ar-CH

122.5 Ar-CH

121.0 Ar-CH

112.9 Ar-CH

55.4 -OCH₃

Solvent: DMSO-d₆

Table 3: Key IR Absorptions for Aromatic Aldehydes
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Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H Stretch (Aldehyde)

~1700 Strong
C=O Stretch (Aromatic

Aldehyde)

~1600 Strong C=C Stretch (Aromatic Ring)

~1250 Strong C-O Stretch (Aryl Ether)

Table 4: Expected Mass Spectrometry Fragments

m/z Fragment

150 [M]⁺

149 [M-H]⁺

121 [M-CHO]⁺

106 [M-CHO-CH₃]⁺

Role in the Synthesis of Tubulin Polymerization
Inhibitors
3-Methoxy-2-methylbenzaldehyde is a key precursor for the synthesis of benzosuberenone-

based tubulin polymerization inhibitors.[1][2] These compounds are designed to interfere with

the dynamics of microtubule assembly, a critical process for cell division, particularly in rapidly

proliferating cancer cells.

Mechanism of Action of Tubulin Polymerization
Inhibitors
Tubulin inhibitors function by binding to tubulin, the protein subunit of microtubules. This

binding disrupts the dynamic equilibrium between polymerization and depolymerization of

microtubules, which is essential for the formation of the mitotic spindle during cell division. The
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disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle, ultimately

triggering apoptosis (programmed cell death).[4][5]

The general signaling pathway initiated by tubulin polymerization inhibitors is depicted below.
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Caption: Signaling pathway of tubulin polymerization inhibitors.
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Conclusion
3-Methoxy-2-methylbenzaldehyde is a valuable chemical intermediate with demonstrated

utility in the synthesis of potent anticancer agents. While detailed information on its discovery

and direct synthesis is sparse, its role as a precursor to benzosuberenone-based tubulin

polymerization inhibitors highlights its importance in modern drug discovery. Further research

into optimizing its synthesis and exploring its application in the development of other

biologically active molecules is warranted. This guide provides a foundational understanding for

researchers interested in utilizing this compound in their synthetic and medicinal chemistry

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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